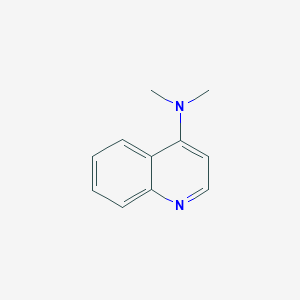
Dimethyl-quinolin-4-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-quinolin-4-yl-amine is a heterocyclic aromatic amine compound that features a quinoline ring system substituted with dimethyl and amine groups. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-quinolin-4-yl-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred. These methods not only improve yield but also reduce the production of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl-quinolin-4-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl-quinolin-4-yl-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, agrochemicals, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Dimethyl-quinolin-4-yl-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinoline ring.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the dimethyl and amine substitutions.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness: Dimethyl-quinolin-4-yl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl and amine groups can enhance its binding affinity to certain molecular targets and modify its reactivity in chemical reactions.
Properties
CAS No. |
31401-47-5 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,N-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)11-7-8-12-10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI Key |
SMNMEJQTBGWHLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


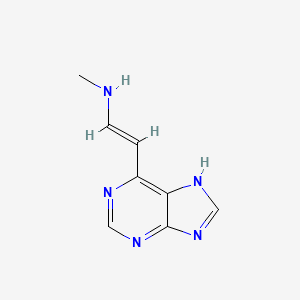
![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11914152.png)
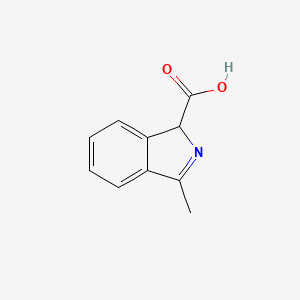

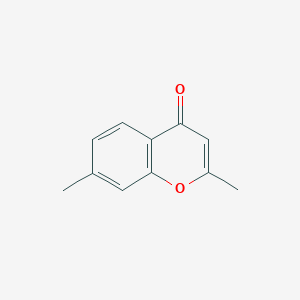
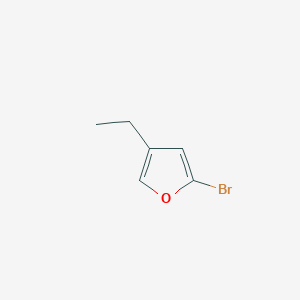
![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)







